5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

Description

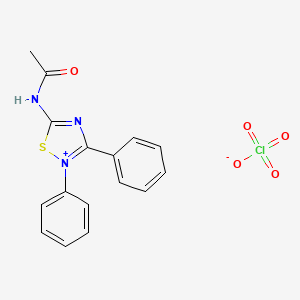

5-Acetamido-2,3-diphenyl-1,2λ⁵,4-thiadiazol-2-ylium perchlorate is a hypervalent sulfur-containing heterocyclic compound with a thiadiazole core. Its structure features:

- A 1,2λ⁵,4-thiadiazol-2-ylium ring system, where sulfur adopts a hypervalent (λ⁵) configuration, enhancing electrophilic reactivity.

- 5-Acetamido and 2,3-diphenyl substituents, which modulate steric and electronic properties.

- A perchlorate (ClO₄⁻) counterion, contributing to solubility in polar solvents and thermal stability.

Properties

IUPAC Name |

N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRRUAYXYIUWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aquaporins , a family of small integral membrane proteins related to the major intrinsic proteins . These proteins facilitate the transport of water across cell membranes .

Mode of Action

The compound inhibits water permeability of membranes by interacting with aquaporins . This interaction alters the function of the aquaporins, reducing the movement of water molecules across the cell membrane .

Biochemical Pathways

The inhibition of aquaporins affects various biochemical pathways. For instance, it can influence the regulation of water balance in cells, which is crucial for maintaining homeostasis . Additionally, it can impact the heat shock protein 90 (Hsp90) pathway . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the compound’s action is a decrease in water permeability of membranes, which can affect various physiological processes, such as fluid balance and cellular homeostasis . In addition, the compound’s interaction with Hsp90 can lead to the degradation of several oncoproteins, potentially influencing cancer progression .

Biological Activity

5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula: C16H14N4O4S

- Molecular Weight: 366.37 g/mol

- CAS Number: Not specified in the sources.

The biological activity of this compound can be attributed to its interaction with various biological targets. Thiadiazole derivatives are known to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity: Thiadiazoles have been reported to possess significant antibacterial and antifungal properties, which can be linked to their ability to inhibit nucleic acid synthesis in microorganisms.

- Anticancer Properties: Some studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Data

| Biological Activity | Source | Reference |

|---|---|---|

| Antimicrobial | In vitro studies | |

| Anticancer | Cell line assays | |

| Anti-inflammatory | Animal models |

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity of various thiadiazole derivatives, including 5-acetamido variants. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results for clinical applications.

-

Anticancer Activity:

- In vitro tests on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations.

- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Research:

- Animal model studies highlighted the ability of the compound to reduce inflammation markers in induced models of arthritis.

- The results suggested a potential therapeutic role in chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Derivatives

Thiazole-based compounds, such as those described in (e.g., thiazol-5-ylmethyl derivatives with hydroperoxypropan-2-yl groups), share a sulfur-nitrogen heterocyclic core but differ in substitution patterns and counterion presence . Key distinctions include:

- Core Reactivity : The thiadiazole ring in the target compound exhibits hypervalent sulfur, enabling unique electrophilic pathways absent in conventional thiazoles.

Thiadiazole Analogues

Other thiadiazole derivatives, such as 1,3,4-thiadiazoles or 1,2,5-thiadiazoles, differ in ring connectivity and substituent placement:

- Stability: The λ⁵ configuration in the target compound increases ring strain but improves electrophilicity compared to non-hypervalent thiadiazoles.

- Substituent Position: 2,3-diphenyl groups create steric hindrance, reducing nucleophilic attack at the sulfur center compared to monosubstituted analogues.

Counterion Influence

The perchlorate counterion distinguishes the target compound from chloride or nitrate salts of similar heterocycles:

- Solubility : Perchlorate enhances solubility in polar aprotic solvents (e.g., acetonitrile) but may reduce stability in reducing environments due to microbial perchlorate reduction pathways .

- Thermal Stability : Perchlorate salts are generally more thermally stable than nitrates but pose explosion risks under friction or heating.

Research Findings and Data Analysis

Table 1: Comparative Properties of Selected Heterocyclic Compounds

Key Research Insights

- Synthetic Pathways : The target compound’s hypervalent sulfur requires specialized synthesis (e.g., oxidative cyclization), contrasting with simpler thiazole preparations.

- Environmental Stability : Microbial perchlorate reduction pathways (e.g., Sulfurospirillum multivorans) may degrade the counterion, altering compound persistence in biological systems .

- Pharmacological Potential: The acetamido group’s hydrogen-bonding capacity could enhance target binding compared to purely hydrophobic thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.